molecular formula C15H22N2O B14129048 (+)-(1S,2R)-Milnacipran

(+)-(1S,2R)-Milnacipran

Cat. No.: B14129048
M. Wt: 246.35 g/mol
InChI Key: GJJFMKBJSRMPLA-AWKYBWMHSA-N
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Description

(+)-(1S,2R)-Milnacipran is a chiral compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is primarily used in the treatment of major depressive disorder and fibromyalgia. The compound is known for its unique stereochemistry, which contributes to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(1S,2R)-Milnacipran typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and cyclization.

    Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to separate the desired enantiomer, this compound, from its mirror image.

    Final Purification: The final step involves purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This often involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-(1S,2R)-Milnacipran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.

Scientific Research Applications

(+)-(1S,2R)-Milnacipran has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of chiral synthesis and resolution.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Industry: In the pharmaceutical industry, this compound is used as a reference standard in quality control and drug development.

Mechanism of Action

(+)-(1S,2R)-Milnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound specifically targets the serotonin transporter (SERT) and norepinephrine transporter (NET), blocking their function and preventing the reabsorption of the neurotransmitters into the presynaptic neuron.

Comparison with Similar Compounds

(+)-(1S,2R)-Milnacipran is often compared with other SNRIs, such as venlafaxine and duloxetine. While all these compounds share a similar mechanism of action, this compound is unique in its stereochemistry, which may contribute to differences in efficacy and side effect profiles. Other similar compounds include:

    Venlafaxine: Another SNRI used for depression and anxiety disorders.

    Duloxetine: Used for depression, anxiety, and chronic pain conditions.

    Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13?,15-/m1/s1

InChI Key

GJJFMKBJSRMPLA-AWKYBWMHSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2

Origin of Product

United States

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